![molecular formula C10H15LiN2O2S B2775358 Lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate CAS No. 2309462-65-3](/img/structure/B2775358.png)
Lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate” is a complex organic compound. It is related to the compound “Lithium 4-{[2-(diethylamino)ethyl]carbamoyl}-2-iodobenzoate” which has a molecular formula of C14H18ILiN2O3 . This compound is also related to Bevacizumab, a humanized vascular endothelial growth factor (VEGF) antibody, which is a highly effective monoclonal antibody used for cancer research .
Synthesis Analysis
The synthesis of related compounds involves the use of diethylamine in reactions with other compounds . For example, the addition reactions of diethylamine to meta-Divinylbenzene are catalyzed by Lithium Diethylamide . Another example is the synthesis of poly(2-(diethylamino)ethyl methacrylate-co-2,2,6,6-tetramethyl-4-piperidyl methacrylate)s .Molecular Structure Analysis
The molecular structure of the related compound “Lithium 4-{[2-(diethylamino)ethyl]carbamoyl}-2-iodobenzoate” is represented by the molecular formula C14H18ILiN2O3 . The structure of this compound and others like it are complex and often involve a mixture of polymeric and other associated and complexed species .Chemical Reactions Analysis
The chemical reactions involving compounds like “this compound” often involve the use of alkali metals like lithium and magnesium . These metals are good reducing agents and can reduce the carbon-halogen bonds of alkyl halides .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds like “Lithium 4-{[2-(diethylamino)ethyl]carbamoyl}-2-iodobenzoate” include an average mass of 396.150 Da and a monoisotopic mass of 396.052216 Da .科学的研究の応用
NMR Spectroscopic Studies and Solution Structures
NMR spectroscopic studies have provided detailed insights into the structure and dynamics of lithium diethylamide, revealing the presence of various aggregates and dynamic processes within these structures. This has facilitated the understanding of complex solution structures and equilibria, contributing significantly to the knowledge of lithium compounds in solution (Rutherford & Collum, 1999).
Lithium's Role in Aging and Cellular Mechanisms
Research has shown that lithium can influence aging processes, as evidenced by studies in Caenorhabditis elegans. Exposure to lithium at clinically relevant concentrations was found to increase survival during normal aging, suggesting a novel mechanism of action involving altered expression of genes related to nucleosome-associated functions. This opens avenues for exploring lithium's potential in regulating survival via modulating histone methylation and chromatin structure (McColl et al., 2008).
Synthesis and Characterization of Complexes
The synthesis and characterization of novel compounds and complexes involving lithium have been a subject of significant interest. Studies focusing on the preparation of ethyl 1-(thiazol-2-yl)-1H-pyrazole-3-carboxylates via a one-pot synthesis involving lithium intermediates have contributed to the development of new methodologies in organic synthesis. Such research highlights the versatility of lithium compounds in facilitating novel synthetic pathways and producing structurally diverse molecules (Gu et al., 2014).
Biological Effects and Pathway Activation
Lithium's biological effects, particularly its influence on cellular pathways such as the Wnt/β-catenin signaling pathway, have been extensively studied. For instance, lithium ions released from bioactive scaffolds have been shown to enhance the cementogenic differentiation of periodontal ligament cells, suggesting a potential application in periodontal tissue engineering. This indicates lithium's capacity to activate critical cellular pathways, which could be leveraged in various therapeutic and regenerative medicine applications (Han et al., 2012).
Anti-Inflammatory Effects
The anti-inflammatory properties of lithium have been explored in vitro, particularly in the context of its interaction with dietary molecules like xanthine and catechin. Studies have shown that these interactions can enhance lithium's anti-inflammatory effects in activated macrophages, suggesting a potential synergistic effect with certain nutritional elements. This research provides insights into how dietary components can influence the therapeutic effects of lithium (Barbisan et al., 2017).
特性
IUPAC Name |
lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S.Li/c1-3-12(4-2)6-5-9-11-8(7-15-9)10(13)14;/h7H,3-6H2,1-2H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXIZLHSCKNNOR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCN(CC)CCC1=NC(=CS1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15LiN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine](/img/structure/B2775281.png)

![Ethyl 4-[({[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2775284.png)

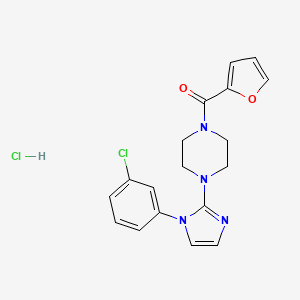

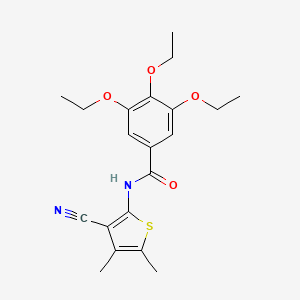
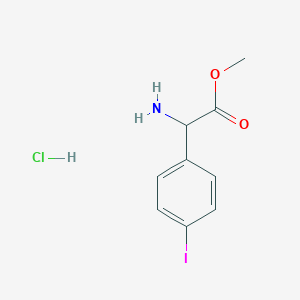
![4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2775294.png)
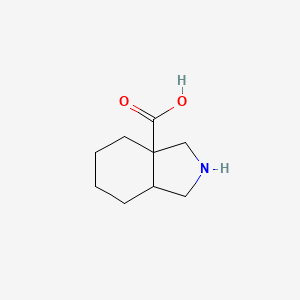
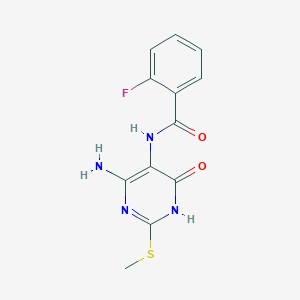
![7-(4-isobutyrylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2775297.png)
